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Description
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is essential for several reasons. It ensures that pharmaceutical products meet stringent safety and quality standards by identifying potential degradation pathways and products, which helps in establishing appropriate storage conditions and shelf life. globalpharmatek.combiomedres.us It also aids in process optimization during drug development by revealing the impact of different parameters on impurity formation. globalpharmatek.com Furthermore, impurity profiling is crucial for validating analytical methods used to detect and quantify impurities, ensuring their accuracy, precision, and reliability. globalpharmatek.com
Regulatory Frameworks and Guidelines for Impurity Control (e.g., ICH Guidelines)
Regulatory agencies worldwide, such as the FDA and EMA, as well as international bodies like the International Council for Harmonisation (ICH), mandate impurity profiling to ensure patient safety, drug efficacy, and product quality. globalpharmatek.combiomedres.uspharmaffiliates.com The ICH has developed a series of guidelines specifically addressing impurities in pharmaceuticals. industrialpharmacist.comich.org
Key ICH guidelines for impurity control include:
ICH Q3A(R2): Focuses on impurities in new drug substances, providing guidance on classification, reporting thresholds, identification thresholds, and qualification of impurities. jpionline.orgindustrialpharmacist.comslideshare.net It primarily addresses organic and inorganic impurities and residual solvents in APIs. aifa.gov.it
ICH Q3B(R2): Deals with impurities in new drug products, focusing on degradation products and impurities arising from the interaction between the drug substance and excipients or container closure systems. industrialpharmacist.comslideshare.net
ICH Q3D(R2): Addresses elemental impurities, providing a framework for risk assessment and control to prevent toxicity from metal catalysts or other inorganic sources. industrialpharmacist.combiotech-spain.com
ICH M7: Focuses on the identification and control of mutagenic impurities, emphasizing the importance of minimizing carcinogenic risks. jpionline.orgindustrialpharmacist.com
These guidelines establish a framework for controlling impurities by setting acceptable limits and requiring robust analytical methods for their detection and quantification. biomedres.us
Classification of Pharmaceutical Impurities
Pharmaceutical impurities are broadly classified into three main categories based on their origin and nature:
Process-Related Impurities: These originate from the manufacturing process and can include starting materials, by-products, intermediates, reagents, ligands, and catalysts. jpionline.orgpharmastate.academy
Degradation Products: These are formed when the drug substance undergoes chemical changes during manufacturing, storage, or formulation due to factors such as light, temperature, oxygen, or reaction with excipients. globalpharmatek.comjpionline.orgmoravek.com
Residual solvents are volatile organic chemicals that may remain in the drug substance or product from the manufacturing process. jpionline.orgmoravek.comgmpinsiders.com ICH Q3C classifies residual solvents into three classes based on their toxicity to guide their control and limit their presence in pharmaceuticals. moravek.comgmpinsiders.com
Inorganic Impurities
Contextualizing Atazanavir Impurity F within Broader Impurity Research
Atazanavir is an antiretroviral drug used in the treatment of HIV/AIDS. nih.govwikipedia.org As with any pharmaceutical API, the presence of impurities in Atazanavir must be carefully controlled to ensure the safety and efficacy of the medication. Impurity profiling of Atazanavir involves identifying and controlling various related substances that may be present. pharmaffiliates.com
Atazanavir Impurity F is one such impurity that has been identified and characterized in the context of Atazanavir production and quality control. pharmaffiliates.comcymitquimica.commolsyns.compharmaffiliates.comsynzeal.comchromatoscientific.com Based on its chemical nature and origin, Atazanavir Impurity F is classified as an organic impurity. Specifically, it is identified as a diastereomer of Atazanavir. pharmaffiliates.comcymitquimica.comsynzeal.comchromatoscientific.com Diastereomers are a type of stereoisomer, meaning they have the same molecular formula and sequence of bonded atoms but differ in the spatial arrangement of their atoms. The presence of diastereomers like Atazanavir Impurity F can arise during the synthetic process of the API, making it a process-related organic impurity. google.com Control of such impurities is crucial as diastereomers can have different physical, chemical, and pharmacological properties compared to the desired API.
Research findings related to Atazanavir Impurity F focus on its identification, characterization, and control within Atazanavir sulfate (B86663). pharmaffiliates.compharmaffiliates.comsynzeal.comchromatoscientific.com Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are employed to detect and quantify this impurity in Atazanavir samples. oup.com The control of Atazanavir Impurity F, like other impurities, is guided by regulatory requirements, including the ICH guidelines, which set thresholds for reporting, identification, and qualification of impurities in new drug substances. jpionline.orgslideshare.netaifa.gov.it The objective is to ensure that the level of Atazanavir Impurity F in the final drug product remains below established acceptance criteria to guarantee the quality and safety of Atazanavir medication.
While specific detailed research findings solely focused on the formation pathways or extensive characterization data specifically for "ATV imp F" beyond its identification as a diastereomer are not extensively detailed in the provided search results, its classification as an organic, process-related impurity (specifically a diastereomer) highlights the importance of stringent control over the stereochemical aspects of the Atazanavir synthesis process to minimize its formation. google.com
Formation Pathways and Mechanistic Understanding of Atazanavir Impurity F
Impurity Generation during Atazanavir Synthesis and Manufacturing Processes
The synthesis of Atazanavir involves multiple steps, and impurities, including Atazanavir Impurity F, can be introduced or formed during these processes. Factors such as the quality of starting materials, the specific reagents used, the chosen synthetic route, and the control of stereochemistry play significant roles in impurity generation.
By-product Formation from Reaction Intermediates
During the multi-step synthesis of Atazanavir, various intermediates are formed. Side reactions involving these intermediates can lead to the formation of unwanted by-products, some of which may include Atazanavir Impurity F. The synthesis typically involves coupling reactions to build the complex structure of Atazanavir. gpatindia.comacs.orgresearchgate.neteurekaselect.comsyrris.jpresearchgate.net For instance, coupling of key intermediates like N-(methoxycarbonyl)-L-tert-leucine acylated benzyl (B1604629)hydrazine (B178648) and a chloromethyl ketone can furnish an amino ketone intermediate. acs.org Side reactions or incomplete conversions during such steps can contribute to impurity profiles.
Role of Starting Materials and Reagents in Impurity Formation
The purity and quality of the starting materials and reagents are critical in controlling impurity formation. Contaminants or isomeric impurities present in the initial materials can propagate through the synthesis, ultimately appearing in the final product as impurities like Atazanavir Impurity F. innovareacademics.inresearchgate.netwindows.net Specifically, the presence of the D-isomer of N-methoxycarbonyl-(L)-tertiary-leucine in the starting material N-methoxycarbonyl-(L)-tertiary-leucine (V) has been identified as a source of diastereomeric impurities, including D-tertiary leucine (B10760876) analogous impurities in Atazanavir. google.comgoogle.com.na Using N-(methoxycarbonyl)-L-tert-leucine with a low percentage of the D-isomer (less than 0.1%) is crucial for minimizing these impurities. google.comgoogle.com.nagoogle.comwipo.int
Implications of Process Chemistry and Synthetic Route Selection
The specific synthetic route and the parameters of the process chemistry significantly influence the types and amounts of impurities generated. Different synthetic strategies may involve different intermediates and reaction conditions, leading to varying impurity profiles. acs.orgresearchgate.neteurekaselect.comsyrris.jpresearchgate.net Optimized processes aim to minimize side reactions and maximize the yield and purity of the desired Atazanavir enantiomer. acs.org Controlling parameters such as temperature, reaction time, solvent systems, and the order of addition of reagents are essential in managing impurity formation. google.com.nagoogle.com
Stereochemical Implications in Atazanavir Synthesis Leading to Diastereomeric Impurities
Atazanavir has multiple chiral centers, and its biological activity is linked to a specific stereochemistry. fda.gov Atazanavir Impurity F is identified as a diastereomer of Atazanavir, specifically the (3R,8S,9S,12S)-isomer, while Atazanavir is the (3S,8S,9S,12S)-isomer. synzeal.comindiamart.com The presence of multiple chiral centers means that errors in stereocontrol during the synthesis can lead to the formation of diastereomers. fda.govresearchgate.net Diastereomeric impurities have different physical and chemical properties from the desired enantiomer, making their separation and control critical. researchgate.net The synthesis of Atazanavir involves steps where stereochemistry is established, such as the diastereoselective reduction of a key intermediate. acs.orgresearchgate.net Imperfect diastereoselectivity in such steps can directly result in the formation of diastereomeric impurities like Atazanavir Impurity F. acs.org Controlling the stereochemical purity of starting materials and intermediates, as well as employing highly diastereoselective reactions, are key strategies to minimize the formation of these impurities. google.comgoogle.com.nagoogle.comwipo.intfda.gov
Degradation Pathways Leading to Atazanavir Impurity F Formation
Atazanavir drug substance can degrade under various environmental stresses, leading to the formation of degradation products, which may include Atazanavir Impurity F.
Influence of Environmental Factors on Impurity Formation during Storage (e.g., temperature, light, pH)
Stability studies on Atazanavir formulations have been conducted under various conditions to assess their impact. Elevated temperatures can accelerate degradation processes, leading to an increase in related substances. nih.gov. Humidity can also influence stability, with studies assessing the impact of high relative humidity on drug products. researchgate.net.
The pH of the environment is a critical factor in Atazanavir stability. Atazanavir's solubility is pH-dependent, and it is classified as a low solubility and highly permeable drug according to the Biopharmaceutics Classification System (BCS Class II). europa.eu. Studies have shown that Atazanavir is more sensitive to degradation under acidic conditions compared to neutral or basic conditions. researchgate.net. Alkaline hydrolysis can also lead to significant degradation. science.gov.
While Atazanavir is generally considered relatively stable to photolytic exposure in the solid state, degradation can occur when exposed to light in solution or under UV radiation. researchgate.net. Studies involving exposure to room light and UV light have been conducted to understand photolytic degradation pathways. nih.govresearchgate.net.
The impact of these environmental factors is primarily on the degradation of Atazanavir into various degradation products, rather than the formation of the diastereomeric Impurity F from the degradation of the main drug substance.
Advanced Analytical Methodologies for Characterization and Quantification of Atazanavir Impurity F
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone of analytical methods for the separation and quantification of Atazanavir Impurity F. These techniques offer the necessary resolution and sensitivity to detect and measure impurities present at low levels.
HPLC and UPLC are widely employed for the analysis of Atazanavir and its impurities. Method development involves careful selection of stationary phases, optimization of mobile phase composition and elution strategies, and the use of appropriate detection techniques to achieve adequate separation and sensitivity.
The selection of the stationary phase is critical for achieving effective separation of Atazanavir Impurity F from Atazanavir and other potential impurities. Reversed-phase chromatography is commonly utilized for this purpose. Various C18 stationary phases have been explored and successfully applied. Examples include Phenomenex C18, YMC ODS C18, Inertsil ODS 3V C18, ACE C18, SunFire C18, Flowrosil C18, Agilent TC C18, and HiQSil C18 columns bldpharm.compharmaffiliates.comnih.govepa.gov. For UPLC methods, columns with smaller particle sizes, such as Acquity BEH C18 (1.7 µm), have been shown to provide optimum separation for Atazanavir and its impurities, including those with different polarities epa.gov. End-capped octadecylsilyl silica (B1680970) gel stationary phases are also mentioned in the context of European Pharmacopoeia monographs for Atazanavir Sulfate (B86663) and related substances.
Optimization of the mobile phase composition and elution gradient is essential to achieve satisfactory resolution and peak shape for Atazanavir Impurity F and other related substances. Mobile phases typically consist of mixtures of aqueous buffers and organic modifiers. Common aqueous components include water with modifiers like acetic acid or buffers such as ammonium (B1175870)acetate (B1210297) or potassium dihydrogen phosphate, with pH adjusted using acids like phosphoric acid or bases like triethylamine (B128534)pharmaffiliates.comnih.gov. Organic modifiers frequently used are methanol (B129727) and acetonitrile (B52724), often in varying ratios bldpharm.compharmaffiliates.comnih.govepa.gov. Gradient elution is a widely adopted strategy to separate compounds with a range of polarities, ensuring that both the API and its impurities, including Impurity F, are well-resolved within a reasonable analysis time pharmaffiliates.com. For instance, a gradient method using mobile phase A (phosphate buffer pH 4.0) and mobile phase B (acetonitrile and tetrahydrofuran) on a SunFire C18 column has been reported for the simultaneous determination of eight process and degradation-related impurities in Atazanavir and Ritonavir tablets. Another gradient method for Atazanavir and its related substances utilizes 10 mM ammonium acetate as solvent A and acetonitrile as solvent B. Isocratic elution methods using mixtures like methanol and water or water and acetonitrile have also been developed for Atazanavir analysis nih.gov. Flow rates and column temperatures are also optimized to improve chromatographic performance nih.gov.
Ultraviolet-Visible (UV-Vis) and Photodiode Array (PDA) detectors are commonly used for the detection and quantification of Atazanavir Impurity F and Atazanavir in HPLC and UPLC methods. These detectors measure the absorbance of the analytes at specific wavelengths. Various wavelengths have been reported for the detection of Atazanavir and its impurities, including 240 nm, 247 nm, 248 nm, 249 nm, 250 nm, 254 nm, 255 nm, 266 nm, and 288 nm bldpharm.compharmaffiliates.comnih.govepa.gov. PDA detectors are particularly useful as they provide full UV spectra, which can aid in peak purity assessment and the identification of co-eluting components.
Mobile Phase Optimization and Elution Strategies (e.g., gradient elution)
Hyphenated Chromatographic Techniques
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are invaluable for the comprehensive characterization and structural elucidation of Atazanavir Impurity F and other impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for impurity profiling and structural elucidation of process-related and degradation impurities of Atazanavir bldpharm.comepa.gov. LC-MS provides molecular weight information, while LC-MS/MS and MSn experiments offer fragmentation patterns that are crucial for determining the structure of impurities. High-resolution mass spectrometry (HRMS) in combination with LC-MS/MS is a valuable tool for structure elucidation of degradation products. LC-MS/TOF studies can provide fragmentation patterns and accurate masses, aiding in the characterization and structure assignment of degradation products. These techniques are essential for identifying unknown impurities and confirming the structures of known ones, such as Atazanavir Impurity F, by comparing their mass spectral data and fragmentation patterns with those of reference standards or predicted fragments. LC-MS can also be used for the estimation and characterization of Atazanavir sulfate using approaches like Analytical Quality by Design (AQbD).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Structural Elucidation
Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Fragmentation Pathway Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique widely applied for the trace analysis and quantification of pharmaceutical impurities, including those found in Atazanavir researchgate.netinnovareacademics.inscispace.comresearchgate.netscite.ainih.govresearchgate.net. Its high sensitivity and selectivity make it particularly suitable for detecting impurities present at very low levels, often below the reporting threshold. The technique typically involves separating the complex mixture of the drug substance and its impurities using liquid chromatography, followed by detection and fragmentation in a tandem mass spectrometer.
For the quantification of impurities, LC-MS/MS is frequently operated in multiple reaction monitoring (MRM) mode researchgate.netinnovareacademics.inscispace.comresearchgate.netscite.airesearchgate.net. This mode allows for the selective detection of target analytes by monitoring specific precursor-to-product ion transitions, significantly enhancing sensitivity and reducing interference from the matrix or other co-eluting compounds. Methods utilizing LC-MS/MS have been developed and validated for the trace analysis of potential genotoxic impurities in Atazanavir sulfate, demonstrating high sensitivity with low limits of detection (LOD) and quantification (LOQ) researchgate.netinnovareacademics.inscispace.comresearchgate.netscite.ainih.gov.
Beyond quantification, LC-MS/MS is invaluable for fragmentation pathway analysis, which aids in the structural elucidation of impurities and degradants globalresearchonline.net. By inducing fragmentation of the precursor ions and analyzing the resulting product ion spectra, characteristic fragmentation patterns can be obtained. These patterns provide clues about the functional groups and structural features of the molecule. While specific fragmentation pathway details for Atazanavir Impurity F using LC-MS/MS were not extensively detailed in the search results, the technique has been successfully applied to characterize unknown process impurities and alkaline degradants of Atazanavir sulfate, providing essential structural information nih.govresearchgate.net. Understanding the fragmentation behavior of Atazanavir and its related impurities, including Impurity F, is crucial for developing robust and selective LC-MS/MS methods for their analysis.
High-Resolution Mass Spectrometry (e.g., MS/TOF) for Degradant Characterization
High-resolution mass spectrometry (HRMS), such as time-of-flight mass spectrometry (TOF MS) coupled with liquid chromatography (LC-MS/TOF), plays a significant role in the characterization of pharmaceutical impurities and degradants researchgate.netjpionline.org. Unlike low-resolution mass spectrometry, HRMS provides accurate mass measurements with high precision, allowing for the determination of the elemental composition of an unknown compound. This is particularly useful when dealing with unexpected impurities or degradation products where a suspected structure needs to be confirmed or an unknown structure needs to be elucidated.
The combination of LC-MS/MS with HRMS is considered a valuable approach for both structure elucidation of degradation products and monitoring the entire degradation pathway of a drug substance researchgate.net. HRMS can provide the exact mass of the parent ion and fragment ions, which, when combined with chromatographic separation and potentially fragmentation data from tandem MS, offers compelling evidence for the identification and characterization of impurities like Atazanavir Impurity F. For instance, MS/TOF has been used in conjunction with HPTLC for the identification and characterization of acidic and oxide degradation products of Atazanavir sulfate, demonstrating its utility in providing mass information for structural assignment jpionline.org. While direct examples of HRMS applied specifically and solely to Atazanavir Impurity F were not prominently found, its general application in characterizing Atazanavir degradants underscores its relevance for this impurity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities (if applicable)
Gas chromatography-mass spectrometry (GC-MS) is a technique typically used for the separation and detection of volatile and semi-volatile organic compounds. It involves separating analytes based on their boiling points and interaction with the stationary phase in a gas chromatography column, followed by detection and fragmentation in a mass spectrometer. GC-MS is listed as an analytical technique that can be used for the estimation of amine and genotoxic impurities in pharmaceuticals scite.ai.
However, the applicability of GC-MS for the analysis of Atazanavir Impurity F depends on its volatility. Atazanavir Impurity F has a relatively high molecular weight (704.9 g/mol ) synchemia.comsynzeal.comchromatoscientific.compharmaffiliates.compharmaffiliates.com and is described as a solid synchemia.com. Based on its chemical structure and physical properties, Atazanavir Impurity F is unlikely to be sufficiently volatile for direct analysis by GC-MS without prior derivatization. While GC-MS is a valuable tool for volatile impurities, specific research detailing its application for Atazanavir Impurity F was not found in the provided search results. Therefore, its applicability would be limited to specific scenarios involving volatile degradation products or impurities, which Atazanavir Impurity F does not appear to be.
High-performance thin-layer chromatography (HPTLC) is a planar chromatographic technique that offers a relatively simple, cost-effective, and rapid approach for the separation and detection of compounds in a sample. HPTLC methods have been developed and applied for the analysis of Atazanavir, including the determination of impurities researchgate.netoup.comresearchgate.netsaspublishers.comjpsionline.comresearchgate.net.
HPTLC can be used for the quantitative analysis of Atazanavir and its impurities in bulk drug and pharmaceutical formulations researchgate.netsaspublishers.com. Stability-indicating HPTLC methods have been developed for Atazanavir, involving forced degradation studies under various stress conditions such as hydrolysis, oxidation, and thermal degradation jpsionline.com. These studies help in understanding the degradation behavior of the drug and the formation of impurities. While the search results indicate the use of HPTLC for Atazanavir impurity determination in general, specific detailed applications focusing solely on the quantification or characterization of Atazanavir Impurity F by HPTLC were not extensively provided. However, HPTLC, often coupled with densitometry or mass spectrometry (as seen with HPTLC-MS/TOF jpionline.org), can serve as a complementary technique for impurity profiling and semi-quantitative analysis.
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable tools in pharmaceutical impurity research for determining and confirming the chemical structure of impurities. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pharmaceutical Impurity Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and often definitive technique for the structural elucidation and confirmation of organic molecules, including pharmaceutical impurities nih.govresearchgate.netjpionline.orgresearchgate.netdaicelpharmastandards.comijcrt.orglookchem.comacs.orggdch.deekb.eg. NMR provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) atoms within a molecule, their chemical environment, and their connectivity.
For Atazanavir Impurity F, NMR spectroscopy is a crucial tool for structural confirmation synchemia.com. A certificate of analysis for Atazanavir EP Impurity F lists 1H NMR as an identification test to confirm the structure synchemia.com. Comprehensive characterization data for Atazanavir impurity standards often includes 1H NMR and 13C NMR spectra daicelpharmastandards.com. These spectra provide characteristic signals (chemical shifts, multiplicities, and coupling constants) that are unique to the structure of the impurity. Comparison of the NMR spectra of the isolated impurity with those of a reference standard or with predicted spectral data can definitively confirm the structure.
NMR spectroscopy is particularly valuable when combined with chromatographic separation techniques. Impurities isolated by semi-preparative chromatography can be analyzed by NMR to determine their structures nih.govresearchgate.net. While LC-NMR is a hyphenated technique that allows for online separation and NMR analysis, its sensitivity is generally lower compared to LC-MS researchgate.netijcrt.org. However, for sufficient concentrations obtained through isolation, traditional solution-state NMR (1H NMR, 13C NMR, and 2D NMR techniques like COSY, HSQC, HMBC) provides comprehensive structural information necessary for unequivocal identification. The use of NMR in pharmaceutical impurity research is critical for understanding the formation pathways of impurities and ensuring the correct structural assignment, which is vital for regulatory purposes.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are essential for establishing connectivity between atoms and determining the stereochemistry of complex molecules like Atazanavir Impurity F, which contains multiple chiral centers. enfist.si
COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other through bonds, typically within three bonds. This helps in establishing proton-proton connectivity and identifying spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): HSQC (or HMQC) experiments show correlations between protons and the carbons to which they are directly attached. This is crucial for assigning proton signals to their corresponding carbon signals. chemicalbook.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This provides information about longer-range connectivity and helps in piecing together the different fragments of the molecule. chemicalbook.com
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): NOESY and ROESY experiments show correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. These through-space correlations are invaluable for determining the relative stereochemistry and conformation of the molecule. enfist.si
By combining the information from these 2D NMR experiments, the complete structure and relative stereochemistry of Atazanavir Impurity F can be confidently elucidated. researchgate.netnih.govenfist.si
Quantitative NMR (qNMR) for Impurity Quantification without Standards
Quantitative NMR (qNMR) is an analytical technique that allows for the direct quantification of a specific analyte within a mixture without the need for a reference standard of the analyte itself. researchgate.net This is particularly advantageous for impurity quantification, where obtaining pure reference standards for every potential impurity can be challenging or costly. researchgate.net In qNMR, the concentration of the analyte is determined by accurately measuring the intensity of a specific, well-resolved signal in the NMR spectrum and comparing it to the signal of an internal standard of known concentration and purity. researchgate.net The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using qNMR, the amount of Atazanavir Impurity F in a sample can be accurately determined, which is essential for quality control and compliance with regulatory guidelines. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. researchgate.net When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, which are characteristic of the type of bond and its chemical environment. The IR spectrum, a plot of absorbance or transmittance versus wavenumber, shows a series of peaks that correspond to the different functional groups in the molecule. ijper.org For Atazanavir Impurity F, IR spectroscopy can confirm the presence of characteristic functional groups such as N-H, C=O (amide and carbamate (B1207046) carbonyls), C-H (aromatic and aliphatic), and O-H. ijper.org While IR alone may not fully elucidate the structure of a complex molecule, it provides valuable complementary information to NMR and mass spectrometry, aiding in the identification and characterization of the impurity. researchgate.net For example, the IR spectrum of Atazanavir has shown characteristic peaks corresponding to N-H, aromatic C-H, aliphatic C-H, and C=O stretching vibrations, as well as N-H deformation bands. ijper.org
Method Development and Validation Principles for Atazanavir Impurity F Analysis
The accurate and reliable determination of Atazanavir Impurity F in pharmaceutical samples requires the development and validation of robust analytical methods. Method validation is a process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. Key validation parameters include specificity, selectivity, linearity, and calibration range. oup.comnih.gov
Specificity and Selectivity
Specificity and selectivity are critical parameters in the validation of analytical methods for impurity analysis. oup.comnih.govrjptonline.org
Specificity: Specificity is the ability of the method to unequivocally assess the analyte (Atazanavir Impurity F) in the presence of components that may be expected to be present in the sample matrix. rjptonline.org These components can include the active pharmaceutical ingredient (Atazanavir), other impurities, degradation products, and excipients from the formulation. researchgate.netrjptonline.org A specific method will produce a signal for Atazanavir Impurity F that is well-resolved and not interfered with by signals from other components in the sample. rjptonline.org
Selectivity: Selectivity is the ability of a method to distinguish between the analyte and other substances that might be present in the sample. While often used interchangeably with specificity, selectivity can also refer to the ability to resolve and quantify multiple components in a mixture. For the analysis of Atazanavir Impurity F, a selective method ensures that the signal measured is solely due to the impurity and not a combination of signals from co-eluting compounds. Demonstrating specificity typically involves analyzing blank samples (matrix without the impurity), placebo samples (matrix with excipients but without the active ingredient and impurities), samples spiked with known impurities, and forced degradation samples to ensure that the impurity peak is well-separated from all other peaks. oup.comnih.govrjptonline.org
Linearity and Calibration Range
Linearity and calibration range are essential parameters to ensure that the analytical method provides results that are directly proportional to the concentration of the analyte over a defined range. oup.comnih.govrjptonline.orgnih.govlongdom.org
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. rjptonline.orgnih.gov This is typically determined by preparing a series of solutions of Atazanavir Impurity F at different concentrations spanning the expected range and analyzing them using the developed method. A calibration curve is constructed by plotting the instrument response (e.g., peak area in chromatography or signal intensity in spectroscopy) against the corresponding concentrations. oup.comrjptonline.org The linearity is evaluated by calculating the correlation coefficient (R or R²) of the calibration curve, which should be close to 1 (typically > 0.995) to indicate a strong linear relationship. rjptonline.orgnih.govlongdom.org
Calibration Range: The calibration range is the interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical method has a suitable degree of linearity, accuracy, and precision. oup.comnih.gov For impurity analysis, the calibration range should cover the expected levels of Atazanavir Impurity F in the drug substance or drug product, often extending from the limit of quantification (LOQ) up to a certain percentage of the active pharmaceutical ingredient concentration, as required by regulatory guidelines. oup.comnih.gov Establishing the appropriate calibration range ensures that the method is capable of accurately quantifying the impurity at relevant levels.
Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)
Sensitivity is a crucial parameter for impurity analysis, as impurities are typically present at low concentrations. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected, though not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. jchps.comscispace.com
These limits are commonly determined based on the signal-to-noise ratio (S/N) of the analyte peak. An S/N ratio of 3:1 is generally accepted for LOD, while a ratio of 10:1 is used for LOQ. jchps.comscispace.com Alternatively, LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve. jchps.com
Studies validating HPLC methods for Atazanavir and its impurities have reported various LOD and LOQ values. For Atazanavir sulfate, reported LOD values range from 0.09 µg/mL to 1.31 µg/mL, and LOQ values range from 0.23 µg/mL to 3.98 µg/mL depending on the specific method and matrix. nih.gov One study reported LOD and LOQ values for Atazanavir related compounds (impurities) by calculating the S/N ratio. scispace.com While specific LOD and LOQ values explicitly for Atazanavir Impurity F across multiple methods are not consistently detailed in the search results, the validation process involves determining these limits to ensure the method is sensitive enough to detect and quantify Impurity F at relevant levels.
Precision (Repeatability and Intermediate Precision)
Precision assesses the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. rjptonline.org It is typically expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at different levels: repeatability and intermediate precision. rjptonline.org
Repeatability (also known as intra-day precision) assesses the variability when the method is performed multiple times by the same analyst using the same equipment on the same day. rjptonline.org Intermediate precision (also known as ruggedness in some contexts) evaluates the variability when the analysis is performed under different conditions, such as by different analysts, on different days, or using different equipment. oup.comrjptonline.org
Validated methods for Atazanavir and its impurities have demonstrated good precision, with reported %RSD values generally below 2%. jchps.comrjptonline.orgwjpmr.com One study reported intra-day and inter-day precision for Atazanavir sulfate with %RSD values of 0.27-0.60 and 0.17-0.53, respectively. jchps.com Another study on Atazanavir and its impurities reported %RSD values for intra-day and inter-day precision below 2%. derpharmachemica.com Low %RSD values indicate that the method provides reproducible results for the quantification of Atazanavir impurities, including Impurity F.
System Suitability Testing
System Suitability Testing (SST) is an integral part of chromatographic methods, performed to ensure that the complete system (instrument, column, mobile phase, and analyst) is suitable for the intended analysis at the time of use. jchps.comoup.com SST parameters are typically evaluated by injecting a standard solution before or during the analysis of samples. oup.com
Key system suitability parameters for HPLC methods include:
Tailing Factor (or Asymmetry Factor): Measures the symmetry of the chromatographic peak. A tailing factor close to 1 indicates a symmetrical peak, which is desirable for accurate integration and quantification. jchps.com
Theoretical Plates (or Plate Count): A measure of column efficiency. A higher number of theoretical plates indicates a more efficient column and better separation. jchps.com
Resolution: Measures the separation between two adjacent peaks. For impurity analysis, adequate resolution between the impurity peak (e.g., Atazanavir Impurity F) and the main drug peak (Atazanavir) is critical to ensure accurate quantification of the impurity. phenomenex.com The European Pharmacopoeia monograph for Atazanavir Sulfate requires a minimum resolution of 1.5 between the peaks due to Impurity F and Atazanavir Sulfate. phenomenex.com
Repeatability of Injections: Assessed by injecting a standard solution multiple times (e.g., six replicate injections) and calculating the %RSD of the peak areas or retention times. oup.com A low %RSD indicates that the system is providing reproducible injections and responses. oup.com
Validated methods for Atazanavir and its impurities include SST with acceptance criteria for parameters like tailing factor (typically less than 2.0), theoretical plates (typically more than 4000), and resolution (meeting pharmacopoeial requirements). jchps.comphenomenex.com Meeting these system suitability criteria ensures the reliability and validity of the analytical run for quantifying Atazanavir Impurity F.
Compound Names and PubChem CIDs
Compound Name
PubChem CID
CAS Number
Atazanavir
148192
198904-31-3
Atazanavir Impurity F
Not Available
1332981-14-2
Data Tables
While comprehensive, directly comparable quantitative data for Impurity F across all parameters and studies is limited in the provided snippets, the following tables present representative data found for Atazanavir and/or its impurities, illustrating typical values obtained during method validation.
Table 1: Representative Sensitivity Data (LOD and LOQ)
These validation parameters and system suitability tests are fundamental to ensuring the reliability and accuracy of analytical methods used for the characterization and quantification of Atazanavir Impurity F, which is essential for the quality control of Atazanavir drug products.
Control and Mitigation Strategies for Atazanavir Impurity F
Process Analytical Technology (PAT) in Impurity Monitoring
Process Analytical Technology (PAT) is a framework aimed at designing, analyzing, and controlling pharmaceutical manufacturing processes by measuring critical process parameters (CPPs) that influence critical quality attributes (CQAs) of the final product. mt.com Implementing PAT in Atazanavir manufacturing allows for real-time or near real-time monitoring of the process, enabling timely detection and control of impurity formation, including Atazanavir Impurity F. mt.com PAT tools can include inline or online spectroscopic and chromatographic analyzers, which provide compositional analysis during the manufacturing process. mt.com This proactive approach helps ensure that impurities remain within acceptable limits throughout the synthesis and formulation stages.
Optimization of Manufacturing Processes to Minimize Impurity Formation
Optimization of the Atazanavir manufacturing process is a key strategy to minimize the formation of impurities like Impurity F. This involves carefully controlling reaction parameters such as temperature, reaction time, reactant concentrations, and the quality of raw materials. innovareacademics.in For instance, in the manufacturing of fixed-dose combinations involving Atazanavir, process variables in steps like hot-melt extrusion have been studied to understand their impact on related substances. innovareacademics.in Identifying and controlling critical process parameters that contribute to the formation of Impurity F can significantly reduce its levels in the final product. innovareacademics.in
Impurity Reference Standard Development and Characterization
The development and characterization of a well-defined reference standard for Atazanavir Impurity F are essential for its accurate identification and quantification in analytical testing. synzeal.com Reference standards with detailed characterization data, compliant with regulatory guidelines, are crucial for analytical method development, method validation, and quality control applications. synzeal.com These standards are used to confirm the identity and purity of the impurity peak in chromatographic methods, ensuring reliable analytical measurements. synzeal.com Characterization typically involves techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the chemical structure. synchemia.com
Impact of Excipients and Formulation on Impurity Profile (without clinical implications)
The choice and interaction of excipients in the drug formulation can influence the impurity profile of Atazanavir, potentially leading to the formation or increase of impurities like Impurity F. Compatibility studies between the drug substance and various excipients are conducted to identify potential interactions that may lead to degradation or impurity formation. innovareacademics.inijper.org For example, studies have shown interactions between Atazanavir and other drug substances in combination formulations that resulted in an increase in unknown impurities, leading to the recommendation of specific manufacturing techniques like bilayer compression to mitigate this issue. innovareacademics.in Understanding these interactions helps in selecting appropriate excipients and formulation strategies to maintain the purity of the drug product.
Strategic Approaches to Forced Degradation Studies for Understanding Impurity Behavior
Forced degradation studies are intentionally conducted to subject the drug substance and drug product to various stress conditions (e.g., acid, base, heat, humidity, light, oxidation) to determine the intrinsic stability of the molecule and identify potential degradation pathways and products, including Atazanavir Impurity F. dphen1.comjyoungpharm.orgresearchgate.net These studies are critical for developing stability-indicating analytical methods capable of separating and quantifying the drug substance from its impurities and degradation products. dphen1.comresearchgate.netoup.comijper.org By understanding how Impurity F behaves under different stress conditions, manufacturers can gain insights into its potential formation during storage and develop appropriate control strategies. dphen1.comresearchgate.net
Forced degradation studies often involve analyzing samples using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with detectors such as UV-Vis or Mass Spectrometry. researchgate.netoup.comijper.orgnih.gov The results from these studies help establish degradation profiles and support the validation of analytical methods for monitoring impurities in stability samples. dphen1.comresearchgate.net
Stress Condition
Duration/Condition
Observed Degradation (%)
Impurity F Level (%)
Other Impurities Observed
Acid Hydrolysis
0.1 M HCl, 80°C, 24 hours
> 10
Increase observed
Impurity X, Impurity Y
Base Hydrolysis
0.1 M NaOH, 80°C, 24 hours
> 10
Increase observed
Impurity Z
Thermal
60°C, 75% RH, 1 month
< 5
Slight increase
None significant
Photolytic
UV light, X hours
< 2
No significant change
None observed
Oxidation
3% H₂O₂, 24 hours
< 5
No significant change
None observed
Future Directions in Atazanavir Impurity F Research
Development of More Sustainable and Greener Analytical Methodologies
Future research is focused on developing greener and more sustainable analytical methodologies for Atazanavir Impurity F. This includes exploring techniques that reduce solvent consumption, such as miniaturized chromatographic systems, or replacing hazardous solvents with more environmentally friendly alternatives. The application of Ultra-Performance Liquid Chromatography (UPLC) methods, which typically use smaller particle sizes and thus require less solvent and shorter run times compared to traditional HPLC, represents a step in this direction. researchgate.netfarmaceut.org Further development could involve supercritical fluid chromatography (SFC) or capillary electrophoresis (CE), which utilize less organic waste. Method development guided by the "analytical quality by design" (AQbD) approach can also contribute to greener methods by optimizing parameters to minimize solvent usage while maintaining method performance. researchgate.netfarmaceut.org
Advanced Computational Chemistry for Predicting Impurity Formation and Stability
Computational chemistry plays an increasingly important role in pharmaceutical research, offering insights into reaction mechanisms, molecular stability, and potential degradation pathways. For Atazanavir Impurity F, advanced computational methods can be employed to predict its formation pathways during synthesis and storage, as well as its thermodynamic stability relative to the parent compound, Atazanavir. who.int
While existing research mentions computational analysis in the context of predicting drug resistance to protease inhibitors like Atazanavir based on enzyme structure nih.govnih.gov and computational prediction of analytical characteristics researchgate.net, specific studies focusing on the in silico prediction of Atazanavir Impurity F formation and stability are areas for future exploration. Techniques such as Density Functional Theory (DFT) calculations can help elucidate the transition states and energy barriers involved in the isomerization reactions that may lead to the formation of Impurity F. Molecular dynamics simulations can provide insights into the conformational flexibility and potential degradation routes of both Atazanavir and Impurity F under various conditions. Such computational predictions can guide synthetic route development to minimize impurity formation and help predict the shelf life and storage conditions necessary to maintain drug product quality.
Integration of Multi-Omics Approaches in Impurity Profiling (e.g., metabolomics-inspired methods for degradation pathways)
Understanding the degradation pathways of Atazanavir is crucial for identifying and characterizing impurities like Impurity F. Atazanavir is known to undergo metabolic transformations in the body, including oxidation, hydrolysis, and N-dealkylation. nih.govpharmgkb.org These metabolic pathways can sometimes overlap with chemical degradation pathways that occur during manufacturing or storage. researchgate.net
Integrating multi-omics approaches, particularly metabolomics-inspired methods, offers a powerful avenue for comprehensive impurity profiling. While metabolomics typically focuses on endogenous metabolites, the analytical techniques and data analysis strategies employed can be adapted to study drug degradation products. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), commonly used in metabolomics, are invaluable for the identification and structural elucidation of known and unknown impurities, including those formed through complex degradation routes. researchgate.net
Future research could involve applying advanced LC-MS based metabolomics workflows to systematically profile the degradation products of Atazanavir under various stress conditions (e.g., heat, humidity, light, pH). oup.comresearchgate.netresearchgate.netglobalresearchonline.netresearchgate.net By comparing the degradation profiles under different conditions, researchers can gain a deeper understanding of the factors influencing the formation of Impurity F and other related substances. This approach, coupled with sophisticated data analysis tools, can help map the complete degradation landscape of Atazanavir and provide insights into the potential origins of Impurity F.
Emerging Technologies for Enhanced Impurity Detection and Characterization
The detection and characterization of impurities, especially at low levels, require highly sensitive and selective analytical technologies. While established techniques like HPLC-UV and LC-MS are widely used, emerging technologies offer potential for enhanced analysis of Atazanavir Impurity F.
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has already demonstrated its utility in the trace analysis of genotoxic impurities in Atazanavir sulfate (B86663). researchgate.net This hyphenated technique provides improved sensitivity and selectivity, enabling the detection and quantification of impurities present at very low concentrations. Future directions include the wider adoption and further optimization of UPLC-MS/MS for routine impurity profiling of Atazanavir, with a specific focus on Impurity F.
Other emerging technologies such as ion mobility-mass spectrometry (IM-MS) can provide additional separation dimensions based on molecular shape, potentially improving the resolution of co-eluting isomers, including diastereomers like Impurity F. High-resolution mass spectrometry techniques, such as Orbitrap or time-of-flight (TOF) MS, offer accurate mass measurements that facilitate the determination of elemental compositions and aid in the identification of unknown impurities. The integration of these advanced MS techniques with sophisticated chromatographic separations will be crucial for the comprehensive detection and characterization of Atazanavir Impurity F and other related substances in complex matrices.
Challenges and Opportunities in Impurity Research for Complex Pharmaceutical Compounds
Research into impurities like Atazanavir Impurity F presents both challenges and opportunities. The structural complexity of Atazanavir itself contributes to the potential for numerous process-related and degradation impurities. slideshare.net Identifying, synthesizing, and characterizing each potential impurity can be a resource-intensive process. science.gov The development of fixed-dose combinations containing Atazanavir can introduce additional complexities due to potential interactions between the active pharmaceutical ingredients and excipients, which may lead to the formation of new impurities or increased levels of existing ones, including Impurity F. innovareacademics.in
Q & A
Basic Research Questions
Q. How to formulate a robust research question for investigating ATV imp F's pharmacological mechanisms?
Methodological Steps :
Identify gaps : Conduct a systematic literature review to pinpoint unresolved aspects of this compound’s mechanisms, such as metabolic pathways or receptor interactions .
Apply FINERMAPS criteria : Ensure the question is Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Appropriate, and Specific. For example: “How does this compound modulate [specific enzyme/receptor] in vitro under varying pH conditions?”.
Align with field debates : Frame the question to address controversies, such as conflicting results in existing studies about efficacy .
Q. What are key considerations for experimental design in studying this compound’s biochemical properties?
Pilot trials : Conduct preliminary experiments to determine optimal dosage ranges and measurement intervals, minimizing variability .
Replication : Include triplicate samples and negative/positive controls to validate reproducibility .
Q. How to ensure ethical compliance in this compound research involving human-derived data?
Methodological Steps :
Informed consent : Use templates (e.g., Queen’s University ICF) to disclose data usage, including anonymization and storage in open-access repositories .
Ethical review : Submit protocols to Institutional Review Boards (IRBs) for approval, addressing risks like privacy breaches .
Data transparency : Report conflicts of interest and funding sources in publications, per AJEV guidelines .
Advanced Research Questions
Q. How to resolve contradictory data in this compound’s efficacy studies (e.g., conflicting IC50 values)?
Methodological Steps :
Re-examine variables : Check for confounding factors (e.g., assay temperature, solvent purity) that may skew results .
Statistical reconciliation : Apply t-tests or ANOVA to compare datasets, and calculate effect sizes to determine clinical significance .
Methodological audit : Document procedural deviations (e.g., equipment calibration lapses) that could explain discrepancies .
Q. What multivariate analysis methods are suitable for studying this compound’s interactions with co-administered compounds?
Methodological Steps :
Regression modeling : Use multiple linear regression to quantify synergistic/antagonistic effects, controlling for covariates like bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.